molecular formula C6H10N4 B13896247 6-(Methylamino)-4-pyrimidinemethanamine CAS No. 1314909-51-7

6-(Methylamino)-4-pyrimidinemethanamine

Cat. No.: B13896247
CAS No.: 1314909-51-7
M. Wt: 138.17 g/mol
InChI Key: WBUXANAHEBOXQB-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-N-methylpyrimidin-4-amine is a heterocyclic organic compound featuring a pyrimidine ring substituted with an aminomethyl group at the 6-position and a methyl group at the nitrogen atom of the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(aminomethyl)-N-methylpyrimidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.

    N-Methylation: The methylation of the nitrogen atom at the 4-position can be carried out using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction of the pyrimidine ring can yield dihydropyrimidine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

6-(Aminomethyl)-N-methylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 6-(aminomethyl)-N-methylpyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the pyrimidine ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

    6-(Aminomethyl)pyrimidine: Lacks the N-methyl group, which may affect its reactivity and binding properties.

    N-Methylpyrimidin-4-amine: Lacks the aminomethyl group, which may limit its applications in certain reactions.

    6-(Hydroxymethyl)-N-methylpyrimidin-4-amine: Contains a hydroxymethyl group instead of an aminomethyl group, leading to different chemical properties.

Uniqueness: 6-(Aminomethyl)-N-methylpyrimidin-4-amine is unique due to the presence of both the aminomethyl and N-methyl groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.

Properties

CAS No.

1314909-51-7

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

6-(aminomethyl)-N-methylpyrimidin-4-amine

InChI

InChI=1S/C6H10N4/c1-8-6-2-5(3-7)9-4-10-6/h2,4H,3,7H2,1H3,(H,8,9,10)

InChI Key

WBUXANAHEBOXQB-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=NC(=C1)CN

Origin of Product

United States

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